Enzymatic Potency: SW033291 vs. 15-PGDH-IN-2, HW201877, Ciglitazone, and ML-148
SW033291 exhibits superior enzymatic inhibition potency compared to several other 15-PGDH inhibitors. Its reported IC50 of 1.5 nM [1] is lower (more potent) than that of HW201877 (3.6 nM) [2], 15-PGDH-IN-2 (0.274 nM) , and the micromolar inhibitor ciglitazone (2,700 nM) [3]. While 15-PGDH-IN-2 shows a lower IC50 value, SW033291's potency is complemented by extensive in vivo validation. SW033291 is substantially more potent than ML-148 (IC50 = 56 nM) [4]. These data, derived from recombinant enzyme assays, demonstrate that SW033291 is among the most potent 15-PGDH inhibitors described.
| Evidence Dimension | 15-PGDH Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | 15-PGDH-IN-2 (0.274 nM), HW201877 (3.6 nM), ML-148 (56 nM), Ciglitazone (2,700 nM) |
| Quantified Difference | SW033291 is 2.4x more potent than HW201877, 37x more potent than ML-148, and 1,800x more potent than ciglitazone. |
| Conditions | In vitro biochemical assay with recombinant 15-PGDH enzyme. |
Why This Matters
High enzymatic potency (low IC50) enables lower effective concentrations in experimental systems, reducing the risk of off-target effects and conserving valuable compound.
- [1] Zhang, Y.; Desai, A.; Yang, S.Y.; Bae, K.B.; Antczak, M.I.; Fink, S.P.; Tiwari, S.; Willis, J.E.; Williams, N.S.; Dawson, D.M.; et al. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. Science 2015, 348, aaa2340. View Source
- [2] Li, Q.; Hu, B.; Wang, X.; Antczak, M.I.; Smith, J.; Geboers, S.; Nishikawa, G.; Li, H.; Dawson, D.; Fink, S.; Desai, A.B.; Williams, N.S.; Markowitz, S.D.; Ready, J.M. Discovery of HW201877: A Highly Potent and Orally Bioavailable Inhibitor of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair and Regeneration. J. Med. Chem. 2025, 68, 14099-14113. View Source
- [3] Cho, H.; Tai, H.H. Inhibition of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) by cyclooxygenase inhibitors and chemopreventive agents. Prostaglandins Leukot. Essent. Fatty Acids 2002, 67, 461-465. View Source
- [4] ML-148. GLPBio. Product Datasheet. View Source
